Oxacyclododecan-2-one

Description

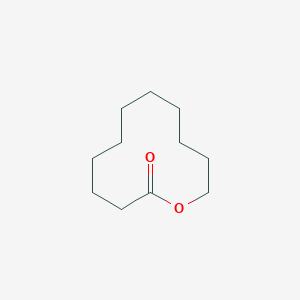

Structure

3D Structure

Propriétés

IUPAC Name |

oxacyclododecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSYKNQRRHGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCOC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91628-63-6 | |

| Record name | Oxacyclododecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91628-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061915 | |

| Record name | 1-Oxacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1725-03-7, 39282-36-5 | |

| Record name | Undecanolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1725-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacyclododecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039282365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacyclododecan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, hydroxy-, lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Oxacyclododecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacyclododecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2392MT4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Oxacyclododecan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and chemical characteristics of Oxacyclododecan-2-one, a macrocyclic lactone of significant interest in various scientific domains. The following sections delve into its fundamental properties, offering a technical foundation for its application in research and development.

Introduction to this compound

This compound, also known as 11-undecanolide, is a 12-membered macrocyclic lactone. Its molecular structure, consisting of an eleven-carbon chain and an ester functional group within the ring, imparts unique chemical and physical properties. This compound serves as a valuable building block in organic synthesis and is explored for its potential applications in fragrance, polymer chemistry, and as a precursor for more complex molecules. Understanding its physical properties is paramount for its effective handling, characterization, and utilization in various experimental and industrial settings.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and application. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][2] |

| CAS Number | 1725-03-7 | [1][2][4] |

| Appearance | Liquid | |

| Melting Point | 2-3 °C (lit.) | [4][5] |

| Boiling Point | 124-126 °C at 13 mmHg (lit.) | [4][5] |

| 250.00 to 251.00 °C at 760.00 mm Hg (est.) | [6] | |

| Density | 0.992 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n20/D) | 1.47 (lit.) | [4][5] |

| Solubility | Soluble in alcohol; sparingly soluble in water (13.87 mg/L at 25 °C est.) | [6] |

| Vapor Pressure | 0.022000 mmHg at 25.00 °C (est.) | [6] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| LogP (o/w) | 3.058 (est.) | [6] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure. The NIST Chemistry WebBook provides mass spectrum data for this compound, which is crucial for its identification.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties relies on standardized experimental protocols. The following outlines the general procedures for measuring the key physical constants of this compound.

Caption: General workflow for the determination of physical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range.

Protocol (Capillary Method):

-

Sample Preparation: A small amount of purified this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.

-

Heating: The sample is heated slowly and at a constant rate.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Given its low melting point, a cooled stage apparatus may be necessary.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the this compound sample, a condenser, a thermometer, and a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Equilibrium: The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, indicating a stable vapor-liquid equilibrium.

-

Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary. The literature value is often reported at reduced pressure to prevent decomposition.[4]

Density Measurement

Principle: Density is the mass of a substance per unit volume.

Protocol (Pycnometer Method):

-

Weight of Empty Pycnometer: A clean and dry pycnometer (a flask with a specific volume) is weighed.

-

Weight of Pycnometer with Sample: The pycnometer is filled with this compound, and any excess is removed. The filled pycnometer is then weighed.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The weight is recorded to determine the exact volume of the pycnometer.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Protocol (Abbe Refractometer):

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Chemical Properties and Reactivity

While this guide focuses on physical properties, a brief overview of the chemical reactivity of this compound is relevant for its handling and application. As a lactone, it is an ester and can undergo reactions such as:

-

Hydrolysis: In the presence of acid or base, the lactone ring can be opened to form the corresponding hydroxy acid, 11-hydroxyundecanoic acid.

-

Reduction: The ester functional group can be reduced to a diol using reducing agents like lithium aluminum hydride.

-

Aminolysis: Reaction with amines can open the lactone ring to form amides.

Conclusion

The physical properties of this compound are well-defined and provide a solid foundation for its use in various scientific and industrial applications. The data presented in this guide, sourced from reputable chemical databases and literature, offers researchers and developers the necessary information for safe handling, accurate characterization, and innovative application of this versatile macrocyclic lactone. Adherence to standardized experimental protocols is crucial for verifying these properties and ensuring the quality and consistency of research outcomes.

References

An In-Depth Technical Guide to the Synthesis of 11-Hydroxyundecanoic Acid Lactone

Introduction

11-Hydroxyundecanoic acid lactone, a macrocyclic lactone, is a molecule of significant interest across various scientific disciplines. It serves as a valuable building block in the synthesis of complex natural products and pharmaceuticals.[1] Its pleasant, fruity aroma also makes it a sought-after ingredient in the fragrance and flavor industries.[1] Furthermore, its derivatives are being explored for their potential anti-inflammatory and antioxidant properties in skincare and as potential biomarkers in medical research.[1] The efficient and selective synthesis of this macrocycle is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the primary synthetic strategies for 11-hydroxyundecanoic acid lactone, delving into the mechanistic underpinnings, practical considerations, and detailed protocols for each major approach.

I. Chemical Synthesis: The Art of Macrolactonization

The intramolecular cyclization of ω-hydroxy acids, known as macrolactonization, is a formidable challenge in organic synthesis. The inherent entropic and enthalpic barriers to forming large rings often favor intermolecular polymerization. Consequently, a variety of sophisticated chemical methods have been developed to overcome these hurdles and facilitate high-yield macrolactone formation.

A. Corey-Nicolaou Macrolactonization: A Double Activation Strategy

The Corey-Nicolaou macrolactonization is a cornerstone of macrocycle synthesis, employing a "double activation" strategy to promote intramolecular cyclization.[2][3] This method relies on the activation of both the carboxyl and hydroxyl groups of the seco-acid (the open-chain hydroxy acid) to facilitate ring closure under mild conditions.[2]

Mechanism and Rationale:

The reaction proceeds through the formation of a 2-pyridinethiol ester from the hydroxy acid and 2,2'-dipyridyldisulfide in the presence of triphenylphosphine.[2] This thioester is highly activated towards nucleophilic attack. A subsequent proton transfer generates an alkoxide from the terminal hydroxyl group, which then attacks the activated carbonyl carbon.[2] This intramolecular attack forms a tetrahedral intermediate that collapses to yield the desired macrolactone and 2-pyridinethione.[2] The use of high dilution conditions is crucial to minimize competing intermolecular reactions.

Experimental Protocol: Corey-Nicolaou Macrolactonization

-

Preparation of the Thioester:

-

Dissolve 11-hydroxyundecanoic acid (1 equivalent), triphenylphosphine (1.5 equivalents), and 2,2'-dipyridyldisulfide (1.5 equivalents) in a dry, polar aprotic solvent such as toluene or xylene.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (typically 80-110 °C). The high temperature promotes the intramolecular cyclization.[4]

-

Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

For acceleration, silver salts (e.g., AgBF₄) can be added to activate the pyridylthioester, sometimes allowing the reaction to proceed at room temperature.[4][5]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the 11-hydroxyundecanoic acid lactone.

-

Corey-Nicolaou Macrolactonization Workflow

Caption: Workflow for Corey-Nicolaou macrolactonization.

B. Yamaguchi Macrolactonization: The Power of Mixed Anhydrides

The Yamaguchi macrolactonization offers an alternative and often highly effective method for the synthesis of macrocyclic lactones.[6][7] This protocol involves the formation of a mixed anhydride, which is then susceptible to intramolecular attack by the hydroxyl group.[7][8]

Mechanism and Rationale:

The reaction begins with the treatment of the hydroxy acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine.[6][8][9] This forms a sterically hindered mixed anhydride. The subsequent addition of 4-dimethylaminopyridine (DMAP) promotes the intramolecular esterification.[7][8] The steric hindrance from the ortho-substituents on the benzoyl group directs the nucleophilic attack of the alcohol to the desired carbonyl carbon of the hydroxy acid moiety.[7] This method is renowned for its high yields and compatibility with a wide range of substrates.[10]

Experimental Protocol: Yamaguchi Macrolactonization

-

Mixed Anhydride Formation:

-

To a solution of 11-hydroxyundecanoic acid (1 equivalent) in dry THF, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C and slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equivalents).

-

Stir the reaction at room temperature for 1-2 hours.

-

-

Cyclization:

-

In a separate flask, prepare a solution of DMAP (3-4 equivalents) in a large volume of dry toluene under high dilution conditions.

-

Heat the DMAP solution to reflux.

-

Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump.

-

Continue to reflux for an additional 1-2 hours after the addition is complete.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter to remove any precipitates.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Yamaguchi Macrolactonization Pathway

Caption: Key steps in Yamaguchi macrolactonization.

C. Ring-Closing Metathesis (RCM): A Modern Approach

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including macrolactones.[11][12][13] This method involves the intramolecular reaction of a diene substrate in the presence of a transition metal catalyst, typically a ruthenium-based complex like the Grubbs' catalyst.[12][13]

Mechanism and Rationale:

The synthesis begins with the preparation of an appropriate diene precursor, which can be synthesized from 11-hydroxyundecanoic acid by esterification with an unsaturated alcohol. The RCM reaction is then initiated by the ruthenium catalyst, which facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of the cyclic lactone and a volatile alkene byproduct (e.g., ethylene).[12] The choice of catalyst and reaction conditions can be optimized to achieve high yields.[11][13]

Experimental Protocol: Ring-Closing Metathesis

-

Diene Precursor Synthesis:

-

Esterify 11-hydroxyundecanoic acid with an appropriate unsaturated alcohol (e.g., allyl alcohol or 10-undecen-1-ol) under standard esterification conditions (e.g., Fischer esterification or using a coupling agent like DCC).

-

-

Ring-Closing Metathesis:

-

Dissolve the diene precursor in a dry, degassed solvent such as dichloromethane or toluene.

-

Add the Grubbs' catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.

-

Concentrate the reaction mixture and purify the crude product by column chromatography.

-

Ring-Closing Metathesis Workflow

Caption: Synthesis of the lactone via RCM.

II. Biocatalytic Synthesis: The Green Chemistry Alternative

Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical methods for macrolactone synthesis.[14][15] Enzymes, particularly lipases, can catalyze the intramolecular esterification of hydroxy acids with high selectivity and under mild reaction conditions.[16][17]

A. Lipase-Catalyzed Macrolactonization

Lipases are highly versatile enzymes that can function in both aqueous and non-aqueous environments.[17] In organic solvents, they can catalyze esterification reactions, including the intramolecular cyclization of ω-hydroxy acids to form macrolactones.[16][18]

Mechanism and Rationale:

The lipase-catalyzed reaction proceeds through an acyl-enzyme intermediate. The carboxylic acid group of the hydroxy acid binds to the active site of the lipase, forming a covalent intermediate. The terminal hydroxyl group of the same molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the lactone and regenerate the free enzyme. The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), is often preferred as it simplifies product purification and allows for enzyme recycling.[16]

Experimental Protocol: Lipase-Catalyzed Macrolactonization

-

Reaction Setup:

-

Dissolve 11-hydroxyundecanoic acid in a suitable organic solvent (e.g., diisopropyl ether or toluene).[16]

-

Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

-

The reaction is typically carried out at a slightly elevated temperature (e.g., 35-60 °C) with gentle agitation.[16]

-

-

Reaction Monitoring and Work-up:

-

Monitor the formation of the lactone by GC-MS.

-

Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography or distillation to obtain the pure 11-hydroxyundecanoic acid lactone.

-

Lipase-Catalyzed Synthesis

Caption: Lipase-catalyzed macrolactonization.

B. Chemoenzymatic Synthesis from Renewable Feedstocks

A sustainable approach to 11-hydroxyundecanoic acid and its subsequent lactone involves a chemoenzymatic route starting from renewable resources like ricinoleic acid, the main component of castor oil.[19][20][21] This multi-step process combines the selectivity of biocatalysis with the efficiency of chemical transformations.

Synthesis Pathway:

A practical chemoenzymatic method has been developed for the synthesis of 11-hydroxyundecanoic acid from ricinoleic acid.[19][20][21] This process involves the biotransformation of ricinoleic acid using recombinant E. coli cells expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase.[19][20][21] The resulting ester intermediate is then chemically reduced and hydrolyzed to yield 11-hydroxyundecanoic acid.[19][20][21] This hydroxy acid can then be subjected to one of the macrolactonization methods described above to afford the target lactone.

III. Comparative Analysis of Synthesis Methods

The choice of synthetic method for 11-hydroxyundecanoic acid lactone depends on several factors, including the desired scale of production, cost, and environmental considerations.

| Method | Advantages | Disadvantages | Typical Yields |

| Corey-Nicolaou | Mild reaction conditions, reliable.[2] | Requires stoichiometric amounts of reagents, can be slow. | Moderate to High |

| Yamaguchi | High yields, wide substrate scope.[7][10] | Requires high dilution and high temperatures.[7] | High |

| Ring-Closing Metathesis | Highly versatile, tolerant of many functional groups.[12][13] | Requires synthesis of a diene precursor, catalyst can be expensive. | High |

| Lipase-Catalyzed | Environmentally friendly, mild conditions, high selectivity.[14][16] | Can be slower than chemical methods, potential for enzyme inhibition. | Moderate to High |

IV. Conclusion

The synthesis of 11-hydroxyundecanoic acid lactone can be achieved through a variety of effective chemical and biocatalytic methods. Classical macrolactonization techniques such as the Corey-Nicolaou and Yamaguchi protocols remain highly relevant and reliable. Modern methods like ring-closing metathesis offer exceptional versatility. Biocatalytic approaches, particularly those employing lipases, provide a green and sustainable alternative. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, balancing factors such as yield, scalability, cost, and environmental impact. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their pursuit of this valuable macrocyclic compound.

V. References

-

Corey, E. J., & Nicolaou, K. C. (1974). A new and efficient method for the synthesis of macrolides. Journal of the American Chemical Society, 96(17), 5614–5616. --INVALID-LINK--

-

Gargouri, M., et al. (2002). Synthesis of a novel macrolactone by lipase-catalyzed intra-esterification of hydroxy-fatty acid in organic media. Biotechnology Letters, 24(3), 193-196. --INVALID-LINK--

-

Chem-Station. (2014). Corey-Nicolaou Macrolactonization. Chem-Station International Edition. --INVALID-LINK--

-

Contente, M. L., et al. (2019). Biocatalysis as a versatile tool for macrolactonization: comparative evaluation of catalytic and stoichiometric approaches. Green Chemistry, 21(19), 5247-5252. --INVALID-LINK--

-

Hoy, J. E., et al. (2012). An Evans-Tishchenko-Ring-Closing Metathesis Approach to Medium-Ring Lactones. Organic Letters, 14(13), 3348–3351. --INVALID-LINK--

-

Karmee, S. K., et al. (2014). Facile biocatalytic synthesis of a macrocyclic lactone in sub- and supercritical solvents. Biocatalysis and Biotransformation, 32(2), 115-121. --INVALID-LINK--

-

Chauthaiwale, J., et al. (2000). RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. Tetrahedron Letters, 41(49), 9575-9579. --INVALID-LINK--

-

Majhi, P. K. (2021). Macrolactonization using Yamaguchi method. SN Applied Sciences, 3(5), 1-15. --INVALID-LINK--

-

Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(42), 27286-27311. --INVALID-LINK--

-

Karmee, S. K., et al. (2014). Facile biocatalytic synthesis of a macrocyclic lactone in sub- and supercritical solvents. Biocatalysis and Biotransformation, 32(2), 115-121. --INVALID-LINK--

-

Kumar, A., et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25333–25341. --INVALID-LINK--

-

LookChem. (n.d.). 11-Hydroxyundecanoic acid lactone. --INVALID-LINK--

-

Yamada, H., et al. (1991). Lipase-Catalyzed Highly Enantioselective Macrolactonization of Hydroxyacid Esters in an Organic Solvent. Chemistry Letters, 20(8), 1477-1480. --INVALID-LINK--

-

Chem-Station. (2014). Yamaguchi Macrolactonization. Chem-Station International Edition. --INVALID-LINK--

-

Semantic Scholar. (n.d.). Corey–Nicolaou macrolactonization. --INVALID-LINK--

-

Cossu, S., et al. (2004). Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst. Organic Letters, 6(24), 4583–4585. --INVALID-LINK--

-

Karmee, S. K., et al. (2014). Facile biocatalytic synthesis of a macrocyclic lactone in sub- and supercritical solvents. Biocatalysis and Biotransformation, 32(2), 115-121. --INVALID-LINK--

-

iSm2. (n.d.). Macrolactonization in the Total Synthesis of Natural Products. --INVALID-LINK--

-

Martín, V. S., et al. (2004). γ-Lactone-Tethered Ring-Closing Metathesis. A Route to Enantiomerically Enriched γ-Lactones α,β-Fused to Medium-Sized Rings. Organic Letters, 6(14), 2393–2396. --INVALID-LINK--

-

Morén, A. K., et al. (2003). Synthesis of a Macrocyclic Lactone. I. Reaction in Homogeneous Media. Journal of Dispersion Science and Technology, 24(1), 79-87. --INVALID-LINK--

-

Kumar, A., et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25333–25341. --INVALID-LINK--

-

Enamine. (n.d.). Yamaguchi reagent. --INVALID-LINK--

-

Procter, G., et al. (1998). Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis. Journal of the Chemical Society, Perkin Transactions 1, (4), 641-642. --INVALID-LINK--

-

Química Organica.org. (2017). Yamaguchi (macrolactonization). --INVALID-LINK--

-

Van Hoof, M., et al. (2023). Modern Macrolactonization Techniques. Synthesis, 55(19), 3049-3066. --INVALID-LINK--

-

Corey, E. J., et al. (1976). Synthesis of novel macrocyclic lactones in the prostaglandin and polyether antibiotic series. Journal of the American Chemical Society, 98(1), 222–224. --INVALID-LINK--

-

Givaudan SA. (2017). Preparation of macrocyclic lactones. WO2017153455A1. --INVALID-LINK--

-

Hollmann, F., et al. (2011). Biocatalytic synthesis of lactones and lactams. Biotechnology Journal, 6(7), 817-826. --INVALID-LINK--

-

ResearchGate. (n.d.). Lipase-catalyzed lactonization of w-hydrov acids. --INVALID-LINK--

-

Jang, H.-Y., et al. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry, 18(4), 1089-1095. --INVALID-LINK--

-

Ewha Womans University. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. --INVALID-LINK--

-

MacDonald, R. T., et al. (1995). Lipase-Catalyzed Ring-Opening Polymerization of Lactones: A Novel Route to Poly(hydroxyalkanoate)s. Macromolecules, 28(19), 6451–6456. --INVALID-LINK--

-

Gonçalves, M., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Journal of Fungi, 7(11), 940. --INVALID-LINK--

-

DeepDyve. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 11-Hydroxyundecanoic acid. --INVALID-LINK--

-

Arnold, F. H., et al. (2018). Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. ACS Catalysis, 8(12), 11466-11471. --INVALID-LINK--

-

The Royal Society of Chemistry. (2016). Chemo-Enzymatic Synthesis of 11-Hydroxyundecanoic Acid and 1,11- Undecanedioic Acid from Ricinoleic Acid. --INVALID-LINK--

-

Gładkowski, W., et al. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 24(18), 3296. --INVALID-LINK--

-

ResearchGate. (2020). Production of ω-hydroxyundec-9-enoic acid and n-heptanoic acid from ricinoleic acid by recombinant Escherichia coli-based biocatalyst. --INVALID-LINK--

-

ChemicalBook. (n.d.). 11-Hydroxyundecanoic acid lactone CAS#: 39282-36-5. --INVALID-LINK--

-

ResearchGate. (2020). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. --INVALID-LINK--

-

Alfa Chemistry. (n.d.). 11-Hydroxyundecanoic acid lactone. --INVALID-LINK--

-

Gładkowski, W., et al. (2016). Lactones 41. Synthesis and Microbial Hydroxylation of Unsaturated Terpenoid Lactones with p-Menthane Ring Systems. Molecules, 21(11), 1466. --INVALID-LINK--

-

ResearchGate. (2019). Biotransformation of ω-hydroxyundecanoic acid into α,ω-undecanedioic acid... --INVALID-LINK--

-

ResearchGate. (2021). Microbial catalysis for the production of hydroxy- and amino-fatty acids. --INVALID-LINK--

-

ChemicalBook. (n.d.). 11-HYDROXYUNDECANOIC ACID. --INVALID-LINK--

References

- 1. Cas 39282-36-5,11-Hydroxyundecanoic acid lactone | lookchem [lookchem.com]

- 2. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]

- 3. Corey–Nicolaou macrolactonization | Semantic Scholar [semanticscholar.org]

- 4. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 5. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 6. researchgate.net [researchgate.net]

- 7. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Yamaguchi (macrolactonization) [quimicaorganica.org]

- 9. Yamaguchi reagent - Enamine [enamine.net]

- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biocatalysis as a versatile tool for macrolactonization: comparative evaluation of catalytic and stoichiometric approaches - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of a novel macrolactone by lipase-catalyzed intra-esterification of hydroxy-fatty acid in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 21. deepdyve.com [deepdyve.com]

solubility of Oxacyclododecan-2-one in organic solvents

An In-depth Technical Guide: The Solubility of Oxacyclododecan-2-one in Organic Solvents for Pharmaceutical Research and Development

Abstract

This compound, a 12-membered macrocyclic lactone also known as 11-undecanolide, is a compound of increasing interest in pharmaceutical and chemical research, with demonstrated applications ranging from building block synthesis to potential antimicrobial and anticancer activities.[1][2] The successful application of this compound in crystallization, formulation, and reaction chemistry is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive overview of the theoretical principles of solid-liquid equilibrium, a detailed methodology for the experimental determination of solubility, and a discussion of the practical implications for researchers, scientists, and drug development professionals. While extensive quantitative solubility data for this compound in a broad range of organic solvents is not widely published, this guide equips researchers with the foundational knowledge and practical protocols necessary to determine this critical parameter.

Introduction to this compound

This compound is a macrocyclic ester characterized by an eleven-carbon chain and an ester functional group within a twelve-membered ring. Its structure imparts a unique combination of lipophilicity from the long alkyl chain and moderate polarity from the ester moiety, which dictates its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1725-03-7 | [3] |

| Molecular Formula | C₁₁H₂₀O₂ | [3] |

| Molecular Weight | 184.28 g/mol | [3] |

| Synonyms | 11-Undecanolide, 1-Oxa-2-cyclododecanone | |

| Form | Liquid | |

| Melting Point | 2-3 °C | [3] |

| Boiling Point | 124-126 °C (at 13 mmHg) | [3] |

| Density | 0.992 g/mL (at 25 °C) | [3] |

The compound serves as a key precursor in chemical synthesis, for instance, in the preparation of 11-hydroxyundecanoic acid and in anionic ring-opening polymerization reactions.[2] Its presence in natural products and its emerging biological activities further underscore the need for a thorough understanding of its solubility characteristics for effective use in pharmaceutical research.[1][2]

Theoretical Principles of Solid-Liquid Equilibrium (SLE)

The solubility of a solid compound in a liquid solvent is a state of thermodynamic equilibrium where the rate of dissolution of the solid equals the rate of precipitation from the solution.[4] This equilibrium is governed by the principle that the fugacity (a measure of chemical potential) of the solute is identical in both the solid and liquid phases.[4] For practical applications, especially in pharmaceutical development, thermodynamic models are indispensable for predicting and correlating solubility, which can significantly reduce the experimental burden and improve the efficiency of process design.[5][6]

The Role of Activity Coefficients

In an ideal solution, solubility can be predicted from the melting properties of the solute. However, most real-world systems, particularly those involving organic molecules, exhibit non-ideal behavior due to differing intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To account for these deviations, activity coefficient models are used.[4][7] The fundamental equation for solid-liquid equilibrium (SLE) incorporates the activity coefficient (γ) to correct for this non-ideality.[4]

Predictive Thermodynamic Models

Several activity coefficient models are frequently applied in chemical engineering and pharmaceutical sciences to calculate phase equilibria:[7]

-

NRTL (Non-Random Two-Liquids) Model: This is a local composition model that is highly effective for describing phase equilibria in a wide variety of chemical systems.[6][7]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules, making it a powerful predictive tool when experimental data is scarce.[7][8]

-

NRTL-SAC and COSMO-SAC: These are segment-based activity coefficient models that are particularly useful in the pharmaceutical industry for screening solvents and predicting the solubility of new molecular entities with minimal experimental input.[6][8]

The application of these models allows researchers to predict solubility behavior, screen for optimal solvents, and optimize processes like crystallization with greater efficiency.[5]

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[9][10] This method is reliable and widely used due to its straightforward approach to achieving and measuring the equilibrium state.[9]

Detailed Protocol: Saturation Shake-Flask Method

This protocol describes the steps to reliably measure the solubility of this compound in a given organic solvent.

Causality Behind Choices:

-

Excess Solid: Adding a clear excess of the solid ensures that the final solution is genuinely saturated and that equilibrium is maintained even with minor temperature fluctuations.[9][11]

-

Equilibration Time: Agitation for an extended period (24-72 hours) is critical to ensure the system reaches true thermodynamic equilibrium. This is especially important for macrocyclic compounds which may have slower dissolution kinetics.[12]

-

Temperature Control: Solubility is highly temperature-dependent. Precise temperature control (e.g., ± 0.5 °C) is paramount for reproducible results.[11]

-

Phase Separation: Filtration through a sub-micron filter (e.g., 0.22 µm PTFE for organic solvents) is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. A visible amount of undissolved solid should remain at the bottom.

-

Equilibration: Place the sealed container in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the suspension at a constant rate (e.g., 100-150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11]

-

Sedimentation: After the equilibration period, allow the vials to rest in the isothermal bath for several hours to allow undissolved solids to sediment.[9]

-

Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask or analysis vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID). .

-

-

Calculation: Calculate the original solubility by accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

Solubility Profile of this compound

A comprehensive, publicly available dataset detailing the quantitative solubility of this compound across a wide array of organic solvents is limited. However, based on its chemical structure and available qualitative information, a general profile can be inferred.

Table 2: Known and Inferred Solubility of this compound

| Solvent | Type | Expected/Known Solubility | Source |

| Water | Highly Polar Protic | Very Low (Est: 13.87 mg/L at 25°C) | [13] |

| Alcohols (e.g., Ethanol, Methanol) | Polar Protic | Soluble | [13] |

| Acetone, Acetonitrile | Polar Aprotic | Expected to be soluble | - |

| Dichloromethane, Chloroform | Halogenated | Expected to be highly soluble | - |

| Toluene, Hexane | Nonpolar | Expected to be highly soluble | - |

The high solubility in alcohol is explicitly noted.[13] The large, nonpolar 11-carbon ring structure suggests strong van der Waals interactions, predicting high solubility in nonpolar solvents like hexane and toluene. The polar ester group allows for dipole-dipole interactions, suggesting good solubility in polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., alcohols).

Discussion and Practical Implications

The solubility data, whether experimentally determined or predicted via models, is critical for several stages of research and development.

-

Process Chemistry & Purification: Knowledge of solubility in various solvents at different temperatures is essential for developing efficient crystallization and purification protocols. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is an ideal candidate for recrystallization.

-

Pharmaceutical Formulation: For preclinical in vitro and in vivo studies, developing a suitable formulation is key. Solubility data guides the selection of appropriate solvent systems or co-solvents to achieve the desired concentration for dosing solutions.[9]

-

Analytical Method Development: Choosing the right diluent for creating analytical standards and samples for techniques like HPLC or GC requires knowing which solvents will fully dissolve the compound at the desired concentrations.

Caption: Factors influencing this compound solubility.

Conclusion

References

- 1. This compound | 1725-03-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 1725-03-7 [smolecule.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]

- 8. publications.aiche.org [publications.aiche.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scielo.br [scielo.br]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. This compound, 1725-03-7 [perflavory.com]

An In-depth Technical Guide to Oxacyclododecan-2-one: Discovery, Natural Occurrence, and Scientific Applications

This guide provides a comprehensive technical overview of Oxacyclododecan-2-one, a macrocyclic lactone of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document delves into the core scientific aspects of this molecule, from its initial discovery to its presence in the natural world and its potential applications. The content is structured to offer not just a recitation of facts, but a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing a self-validating system of protocols and data.

Introduction to this compound

This compound, also widely known as 11-undecanolide, is a 12-membered macrocyclic lactone.[1] Its structure consists of an eleven-carbon chain esterified to form a cyclic ester. This compound belongs to the broader class of macrolides, which are characterized by a macrocyclic lactone ring.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1725-03-7 | [2][3] |

| Molecular Formula | C₁₁H₂₀O₂ | [2][3] |

| Molecular Weight | 184.28 g/mol | [2] |

| Appearance | Liquid | [2] |

| Melting Point | 2-3 °C | [2] |

| Boiling Point | 124-126 °C at 13 mmHg | [2] |

| Density | 0.992 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.47 | [2] |

The Genesis of a Molecule: Discovery and Early Synthesis

The primary synthetic routes to this compound involve two key strategies: the lactonization of ω-hydroxy fatty acids and the Baeyer-Villiger oxidation of cyclic ketones.

Synthesis via Lactonization of 11-Hydroxyundecanoic Acid

The most direct synthetic pathway to this compound is the intramolecular esterification (lactonization) of its corresponding hydroxy acid, 11-hydroxyundecanoic acid.[9] This reaction, depicted below, requires specific conditions to favor the formation of the monomeric macrocycle over intermolecular polymerization. High dilution is a critical factor in minimizing the formation of linear polyesters.

Caption: Lactonization of 11-hydroxyundecanoic acid.

A detailed experimental protocol for this transformation is as follows:

Protocol: Synthesis of this compound from 11-Hydroxyundecanoic Acid

-

Reaction Setup: A solution of 11-hydroxyundecanoic acid in a high-boiling, non-polar solvent (e.g., toluene or xylene) is prepared at a very low concentration (typically 0.01-0.05 M).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the solution.

-

Azeotropic Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification. This shifts the equilibrium towards the formation of the lactone.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Synthesis via Baeyer-Villiger Oxidation of Cyclododecanone

An alternative and widely used method for the synthesis of macrocyclic lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. In the case of this compound, the precursor is cyclododecanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone.

Caption: Baeyer-Villiger oxidation of cyclododecanone.

Protocol: Synthesis of this compound via Baeyer-Villiger Oxidation

-

Reagent Preparation: A solution of cyclododecanone is prepared in a suitable aprotic solvent, such as dichloromethane or chloroform.

-

Oxidant Addition: A peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and should be monitored carefully.

-

Reaction Monitoring: The reaction progress is followed by TLC or GC to track the disappearance of the starting ketone.

-

Workup: Once the reaction is complete, the mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxyacid. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude lactone is purified by column chromatography or vacuum distillation.

Natural Occurrence of this compound

While initially explored through synthesis, this compound has been identified as a naturally occurring compound in various plant species. This contradicts some commercial sources which state it is not found in nature.[10] The presence of this macrocyclic lactone in plant extracts is typically determined by gas chromatography-mass spectrometry (GC-MS) analysis of essential oils.

One of the confirmed natural sources of this compound is the medicinal plant Cassia fistula, commonly known as the golden shower tree.[11] GC-MS analysis of the methanolic fruit extract of Cassia fistula revealed the presence of this compound among other phytochemicals.[11]

Additionally, while not explicitly stating the presence of this compound, numerous studies have analyzed the chemical composition of the essential oil from Angelica archangelica (garden angelica).[12][13][14][15][16] Given the known presence of various macrocyclic lactones in Angelica species, it is plausible that this compound could be a minor constituent, although further targeted analysis would be required for definitive confirmation.

The biosynthesis of macrocyclic lactones in nature is a complex process, often involving polyketide synthase (PKS) or fatty acid synthase (FAS) pathways to generate the long-chain hydroxy acid precursor, which is then cyclized by a thioesterase enzyme.

Biological Activity and Potential Applications

The biological activities of macrocyclic lactones are diverse and have led to their investigation for various therapeutic applications. While specific data on this compound is limited, the broader class of compounds exhibits a range of pharmacological effects.

Antimicrobial and Antifungal Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, undecan-2-one and its derivatives have shown activity against various bacteria and fungi.[17][18][19] One study reported that undecan-2-one exhibited low activity against bacteria but was more effective against the yeast Candida mycoderma and the mold Aspergillus niger.[17] Another study found that 11-cyclohexylundecanoic acid, a related long-chain fatty acid, has inhibitory effects on Bacillus cereus, Escherichia coli, and Fusarium culmorum.[20] These findings suggest that this compound may also possess antimicrobial or antifungal properties, warranting further investigation.

Cytotoxic and Anticancer Potential

Macrocyclic lactones are a well-established class of natural products with potent cytotoxic and anticancer activities. Sesquiterpene lactones, for example, have been shown to exert stronger cytotoxic activity than cisplatin on human colon carcinoma HT-29 cells.[21] While direct evidence for the anticancer activity of this compound is not yet prominent in the literature, its structural similarity to other biologically active macrocycles suggests that it could be a valuable scaffold for the development of novel cytotoxic agents. Further screening of this compound against various cancer cell lines is a promising area for future research.

Role as a Pheromone

Certain macrocyclic lactones are known to function as insect pheromones, mediating chemical communication for mating, aggregation, or alarm.[22][23][24] While there is no direct evidence to date identifying this compound as a specific insect pheromone, its volatility and chemical structure are consistent with those of known pheromones. This opens up the possibility of its involvement in the chemical ecology of certain insect species.

Isolation and Purification from Natural Sources

The isolation of this compound from natural sources, such as Cassia fistula, follows a general workflow for natural product extraction and purification.

Protocol: Isolation of this compound from Cassia fistula Fruit

-

Extraction: Dried and powdered fruit material of Cassia fistula is subjected to solvent extraction, typically with methanol, using a Soxhlet apparatus or maceration.

-

Solvent Removal: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water. This compound, being a relatively non-polar lactone, is expected to be present in the n-hexane or chloroform fractions.

-

Chromatographic Purification: The fraction containing the target compound is further purified using column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is employed to separate the components.

-

Final Purification: Fractions containing this compound, as identified by TLC and GC-MS, are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound 98 1725-03-7 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. Wallace Carothers | Lemelson [lemelson.mit.edu]

- 5. Wallace Hume Carothers | Research Starters | EBSCO Research [ebsco.com]

- 6. Wallace Carothers - Wikipedia [en.wikipedia.org]

- 7. Wallace Hume Carothers [chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. UNDECANOLIDE | 1725-03-7 [chemicalbook.com]

- 10. This compound, 1725-03-7 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. revive-eo.com [revive-eo.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Essential Oils and Supercritical CO2 Extracts of Arctic Angelica (Angelica archangelica L.), Marsh Labrador Tea (Rhododendron tomentosum) and Common Tansy (Tanacetum vulgare)—Chemical Compositions and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ceji.termedia.pl [ceji.termedia.pl]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxic activity of two natural sesquiterpene lactones, isobutyroylplenolin and arnicolide D, on human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Insect pheromones - Wikipedia [en.wikipedia.org]

- 23. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of Oxacyclododecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacyclododecan-2-one, a macrocyclic lactone, is a molecule of interest in various fields, including fragrance, polymer chemistry, and as a potential building block in pharmaceutical synthesis. Understanding its thermal stability is paramount for safe handling, processing, and storage, as well as for predicting its fate in thermal-driven reactions. This guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the thermal stability of this compound. We will delve into the anticipated degradation pathways, key experimental techniques for thermal analysis, and a detailed protocol for these methodologies. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar macrocyclic lactones.

Introduction: The Significance of Thermal Stability in the Context of this compound

The thermal stability of a chemical compound dictates the temperature range within which it can be handled, stored, and processed without undergoing unwanted decomposition. For this compound (also known as 11-undecanolide), this property is of critical importance. In drug development, for instance, thermal stability influences formulation strategies, sterilization procedures, and shelf-life. In chemical synthesis, it determines the feasible reaction temperatures and potential for by-product formation.

Macrocyclic lactones, in general, are known for their relative stability due to the lower ring strain compared to their smaller counterparts. However, like all organic molecules, they are susceptible to degradation at elevated temperatures. The primary modes of thermal decomposition for esters, including lactones, involve the cleavage of the ester bond. The specific pathways and the onset temperature of decomposition for this compound are influenced by factors such as purity, presence of catalysts (acidic or basic impurities), and the atmospheric conditions (inert vs. oxidative).

This guide will provide a framework for a thorough investigation of the thermal stability of this compound, enabling researchers to make informed decisions in their work.

Theoretical Considerations: Anticipated Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through pathways common to other large-ring lactones and esters. The ester group is the most likely site of initial bond scission. The following pathways are plausible:

-

Intramolecular Ester Pyrolysis (cis-Elimination): This is a common pathway for esters with a hydrogen atom on the beta-carbon of the alkyl chain. In the case of this compound, this would involve a six-membered transition state, leading to the formation of an unsaturated carboxylic acid.

-

Hydrolysis: In the presence of water, even at trace levels, the lactone ring can undergo hydrolysis to the corresponding hydroxy acid, a reaction that can be accelerated by heat.[1]

-

Decarboxylation: Following ring-opening, the resulting hydroxy acid may undergo decarboxylation at higher temperatures, leading to the formation of an unsaturated hydrocarbon and carbon dioxide.

-

Radical Chain Mechanisms: At very high temperatures, homolytic cleavage of C-C or C-O bonds can initiate radical chain reactions, leading to a complex mixture of smaller molecule fragments.

The following diagram illustrates a potential degradation pathway for Oxacyclododcan-2-one.

Caption: Plausible thermal degradation pathways for this compound.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of this compound requires the use of specialized analytical techniques. The most common and powerful methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A standard material with a known decomposition profile, such as calcium oxalate, should be used for calibration.

-

Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

TGA Method Parameters:

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min (a common rate for screening; slower rates can provide better resolution of thermal events).

-

Final Temperature: 600 °C (or higher, until no further mass loss is observed).

-

-

Atmosphere:

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For comparison, a run in an air or oxygen atmosphere can be performed to assess oxidative stability.

-

-

-

Data Analysis:

-

The resulting TGA curve will plot mass (%) versus temperature (°C).

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition step.

-

T5%, T10%, T50%: Temperatures at which 5%, 10%, and 50% of the initial mass has been lost, respectively. These values provide quantitative measures of thermal stability.

-

Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol: DSC of this compound

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Use hermetically sealed aluminum pans for volatile samples like this compound to prevent evaporation during the analysis.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into a tared DSC pan.

-

Hermetically seal the pan using a sample press. An empty, hermetically sealed pan should be used as the reference.

-

-

DSC Method Parameters:

-

Temperature Program:

-

Initial Temperature: -20 °C (to observe any potential glass transitions or low-temperature phase changes).

-

Heating Rate: 10 °C/min.

-

Final Temperature: 400 °C (or a temperature beyond the decomposition onset observed in TGA).

-

-

Atmosphere:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

-

-

Data Analysis:

-

The DSC thermogram will show heat flow (mW) versus temperature (°C).

-

Melting Point (Tm): The peak of the endothermic event corresponding to the solid-to-liquid phase transition.

-

Boiling Point (Tb): A broad endothermic event corresponding to vaporization.

-

Decomposition: A sharp or broad exothermic or endothermic event at higher temperatures, often overlapping with boiling. The nature of this peak (exothermic or endothermic) can provide insights into the decomposition mechanism.

-

The following diagram outlines the workflow for the experimental assessment of thermal stability.

Caption: A streamlined workflow for the thermal analysis of this compound.

Data Interpretation and Expected Results

| Parameter | Expected Range/Behavior for this compound | Rationale |

| Melting Point (DSC) | Low, near room temperature | Consistent with a C11 macrocyclic lactone. |

| Boiling Point (DSC/TGA) | > 250 °C at atmospheric pressure | High molecular weight and cyclic structure lead to a high boiling point. |

| Onset of Decomposition (TGA) | 200 - 300 °C in an inert atmosphere | This is a typical range for the thermal decomposition of many organic esters. The stability of macrocyclic lactones can be influenced by ring strain, with larger rings generally being more stable. |

| Decomposition Profile (DSC) | Likely an endothermic event, but could have exothermic components | Bond breaking is endothermic, but subsequent reactions of the decomposition products could be exothermic. |

Studies on other macrocyclic lactones used as antiparasitic drugs have shown them to be relatively stable at pasteurization temperatures (60-80 °C).[2][3][4][5] However, a study investigating various lactones as phase change materials noted that many exhibit "early degradation and general thermal instability," though specific temperatures were not provided for a wide range of compounds.[6][7] This highlights the importance of empirical determination of the thermal stability for each specific lactone.

Factors Influencing Thermal Stability

The thermal stability of this compound can be significantly affected by several factors:

-

Purity: The presence of impurities, particularly acidic or basic residues from synthesis, can catalyze decomposition at lower temperatures.

-

Atmosphere: In the presence of oxygen, oxidative degradation can occur at lower temperatures than pyrolytic decomposition in an inert atmosphere.

-

Presence of Water: As mentioned, water can facilitate hydrolytic ring-opening.[1]

-

Contact with Metals: Certain metals can act as catalysts for decomposition.

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is essential for its safe and effective use in research and development. While theoretical predictions provide a useful starting point, empirical determination of the decomposition profile using techniques such as TGA and DSC is indispensable. We recommend that researchers working with this compound perform these analyses to establish its precise thermal stability under their specific experimental conditions. The protocols and interpretive framework provided in this guide offer a robust approach to this critical characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effects of heat applications on macrocyclic lactone-structured antiparasitic drug residues in cows' milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, Mass Spec) of Oxacyclododecan-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of Oxacyclododecan-2-one

Introduction: The Molecular Profile of a Versatile Macrocycle

This compound (also known as 11-hydroxyundecanoic acid lactone) is a 12-membered macrocyclic lactone.[1] With the chemical formula C₁₁H₂₀O₂ and a molecular weight of approximately 184.28 g/mol , this compound serves as a valuable building block in synthetic chemistry and a subject of interest in materials science.[2][3] Its large, flexible ring structure, combined with the reactive ester functional group, imparts unique chemical and physical properties. Understanding its structural integrity is paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal logic behind the acquisition and interpretation, ensuring a robust and validated analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by signals arising from the twenty protons in its structure. The interpretation relies on understanding how the electronegative ester group influences the chemical shifts of adjacent protons.

-

C11-H₂ (α- to O-C=O): The two protons on the carbon attached to the ester oxygen are the most deshielded of the methylene groups due to the oxygen's inductive effect. They are expected to appear as a triplet at approximately 4.1-4.2 ppm .

-

C2-H₂ (α- to C=O): The protons on the carbon adjacent to the carbonyl group are also deshielded and are anticipated to resonate as a triplet around 2.2-2.4 ppm .

-

C3-H₂ and C10-H₂ (β- to Ester Group): These methylene protons, being one carbon removed from the electron-withdrawing groups, will appear further upfield, typically in the range of 1.5-1.7 ppm .

-

Bulk Methylene Protons (C4-C9): The remaining twelve protons on the six methylene groups (C4 through C9) are in a very similar, alkane-like chemical environment. They will overlap to form a broad, complex multiplet centered around 1.2-1.4 ppm .

¹³C NMR Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this compound, we expect to see 11 distinct signals.[4]

-

C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm .

-

C11 (Ester Methylene Carbon): The carbon atom bonded to the ester oxygen (C-O) is also deshielded, with a characteristic chemical shift around 60-65 ppm .

-

C2 (α-Carbonyl Methylene): The carbon adjacent to the carbonyl group appears in the range of 30-35 ppm .

-

Remaining Methylene Carbons (C3-C10): The other eight methylene carbons of the macrocycle will appear in the typical alkane region of 20-30 ppm . Slight variations in their chemical shifts are expected due to their relative positions within the ring.

| Carbon Assignment | Expected ¹³C Chemical Shift (ppm) | Proton Assignment | Expected ¹H Chemical Shift (ppm) | Multiplicity |

| C1 (C=O) | 170-175 | - | - | - |

| C11 (CH₂-O) | 60-65 | H-11 | 4.1-4.2 | Triplet |

| C2 (CH₂-C=O) | 30-35 | H-2 | 2.2-2.4 | Triplet |

| C3, C10 | ~25-30 | H-3, H-10 | 1.5-1.7 | Multiplet |

| C4-C9 | ~20-25 | H-4 to H-9 | 1.2-1.4 | Multiplet |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve nonpolar to moderately polar compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H and a triplet at 77.16 ppm for ¹³C NMR. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is sufficient. Typically, 8-16 scans are adequate for a sample of this concentration.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 220-240 ppm is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the primary focus is on the characteristic absorptions of the ester group and the C-H bonds of the alkyl chain.

-